4-Chloro-2-ethylquinoline
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Overview
Description
4-Chloro-2-ethylquinoline is a chemical compound with the molecular weight of 191.66 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been the subject of numerous studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for this compound is1S/C11H10ClN/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3
. Chemical Reactions Analysis
The reaction chosen for the analysis of this compound must be fast, complete, and specific . Only the compound of interest should react with the titrant . The reaction can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 191.66 .Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-2-ethylquinoline is an important compound in organic synthesis. Jiang Jia-mei (2010) discussed the synthesis of a related compound, 4-Chloro-8-methoxyquinoline, from 2-anisidine, highlighting the significance of such chloroquinolines in chemical synthesis (Jiang Jia-mei, 2010). Similarly, Ukrainets et al. (1995) developed methods for synthesizing ethyl esters of chloro-substituted quinoline-3-carboxylic acids, studying their reactivity under various conditions (Ukrainets et al., 1995).
Antimicrobial and Antimycotic Activities
Compounds related to this compound have been evaluated for their antimicrobial properties. Z. Cziáky et al. (1996) synthesized 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, finding strong inhibition against various microorganisms, including Candida albicans (Cziáky et al., 1996). M. A. Khan et al. (2013) reported the synthesis of substituted ethyl 2-(quinolin-4-yl)propanoates with potent antimicrobial activity against Helicobacter pylori (Khan et al., 2013).
Potential in Cancer Therapy
4-Chloroquinolines are key precursors in the synthesis of various therapeutic agents, including anticancer drugs. Yongjun Mao et al. (2014) developed N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide as an intermediate for the preparation of cancer drugs like pelitinib and neratinib (Mao et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites
Mode of Action
For instance, Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite . It’s plausible that 4-Chloro-2-ethylquinoline might have a similar interaction with its targets, but this needs to be confirmed with further studies.
Biochemical Pathways
For example, Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites . It’s possible that this compound could affect similar pathways, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
Quinolines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the quinoline and the biomolecules it interacts with.
Cellular Effects
Quinolines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Future studies could provide insights into any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
4-chloro-2-ethylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEBJJPKQITPSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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